Tris(2-chloroethyl)amine hydrochloride

Beschreibung

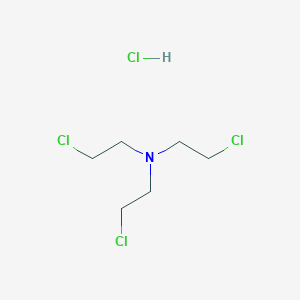

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

2-chloro-N,N-bis(2-chloroethyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12Cl3N.ClH/c7-1-4-10(5-2-8)6-3-9;/h1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEAUDLLZYJVHRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)N(CCCl)CCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

555-77-1 (Parent) | |

| Record name | Trichlormethine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000817094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6074835 | |

| Record name | Trichlormethine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

817-09-4 | |

| Record name | Tris(2-chloroethyl)amine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=817-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trichlormethine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000817094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trichlormethine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759837 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trichlormethine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=260424 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trichlormethine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(2-chloroethyl)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.311 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRICHLORMETHINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00238AP6R9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Tris(2-chloroethyl)amine Hydrochloride as a Nitrogen Mustard Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(2-chloroethyl)amine hydrochloride, designated as HN-3, is a trifunctional nitrogen mustard and a potent alkylating agent. Historically recognized for its vesicant properties and use as a chemical warfare agent, its cytotoxic capabilities have also led to its investigation in chemotherapy. This technical guide provides a comprehensive overview of HN-3, focusing on its chemical and physical properties, synthesis, mechanism of action through DNA alkylation, and the subsequent cellular responses, including DNA damage repair, cell cycle arrest, and apoptosis. Detailed experimental protocols and quantitative data are presented to serve as a resource for researchers in the fields of toxicology, pharmacology, and drug development.

Chemical and Physical Properties

Tris(2-chloroethyl)amine hydrochloride is a crystalline solid that is soluble in water. The presence of the hydrochloride salt increases its stability and water solubility compared to its free amine form, tris(2-chloroethyl)amine. The key physical and chemical properties of both the hydrochloride salt and the free amine are summarized in the tables below for easy comparison.

Table 1: Physicochemical Properties of Tris(2-chloroethyl)amine Hydrochloride

| Property | Value |

| Molecular Formula | C6H13Cl4N |

| Molecular Weight | 240.99 g/mol [1] |

| Appearance | White to off-white crystalline powder |

| Melting Point | 127-130 °C[2] |

| Solubility | Soluble in water |

| CAS Number | 817-09-4[2] |

Table 2: Physicochemical Properties of Tris(2-chloroethyl)amine (Free Amine)

| Property | Value |

| Molecular Formula | C6H12Cl3N |

| Molecular Weight | 204.53 g/mol [3][4][5] |

| Appearance | Colorless to pale yellow oily liquid[3] |

| Boiling Point | 144 °C at 15 mmHg |

| Density | 1.2347 g/cm³ at 25 °C |

| CAS Number | 555-77-1[3][4][5] |

Synthesis

The most common laboratory synthesis of Tris(2-chloroethyl)amine hydrochloride involves the chlorination of triethanolamine using thionyl chloride (SOCl₂).

Reaction Mechanism

The synthesis proceeds through the conversion of the hydroxyl groups of triethanolamine to chloroethyl groups. The lone pair of electrons on the nitrogen atom of triethanolamine is protonated by the HCl generated during the reaction, forming the hydrochloride salt.

Experimental Protocol: Synthesis of Tris(2-chloroethyl)amine Hydrochloride

Materials:

-

Triethanolamine (29.8 g, 0.20 mole)

-

1,2-Dichloroethane (300 mL)

-

Thionyl chloride (51.0 mL)

-

Methanol (20 mL)

Procedure:

-

To a 1 L flask equipped with a reflux condenser, add triethanolamine and 1,2-dichloroethane.

-

Slowly add the thionyl chloride to the mixture.

-

Heat the mixture to reflux and maintain for 4 hours.

-

After 4 hours, cool the reaction mixture and quench by the slow addition of methanol.

-

Remove the solvent under reduced pressure to yield a white crystalline mass of Tris(2-chloroethyl)amine hydrochloride. The yield is typically quantitative.[6]

Mechanism of Action: DNA Alkylation

The biological activity of Tris(2-chloroethyl)amine hydrochloride stems from its ability to act as a potent alkylating agent, primarily targeting DNA.

Formation of Aziridinium Ion

In the physiological environment, the chloroethyl groups of HN-3 undergo an intramolecular cyclization to form highly reactive aziridinium ions. This is the rate-determining step and is crucial for its alkylating activity.

DNA Alkylation and Cross-linking

The electrophilic aziridinium ion readily reacts with nucleophilic sites on DNA bases, with the N7 position of guanine being the most frequent target.[3] Since HN-3 possesses three chloroethyl arms, it can form multiple DNA adducts, leading to both intra- and interstrand cross-links. These cross-links prevent the separation of the DNA strands, thereby inhibiting DNA replication and transcription, which ultimately triggers cell death pathways.

Cellular Responses to HN-3 Exposure

The extensive DNA damage induced by Tris(2-chloroethyl)amine hydrochloride elicits a complex cellular response, primarily involving the activation of DNA damage response (DDR) pathways, cell cycle arrest, and apoptosis.

DNA Damage Response (DDR)

The presence of DNA adducts and cross-links is recognized by cellular surveillance systems, leading to the activation of the DDR pathway. This pathway aims to repair the damage and maintain genomic integrity.

Cell Cycle Arrest

To prevent the propagation of damaged DNA, the DDR pathway activates cell cycle checkpoints. Studies have shown that HN-3 can induce cell cycle arrest, particularly at the G1 phase.[7] This arrest provides the cell with time to repair the DNA damage. The arrest is mediated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners. For instance, G1 arrest is often associated with the downregulation of Cyclin E and Cyclin A, and the upregulation of CDK inhibitors like p21 and p27.[8][9]

Apoptosis

If the DNA damage is too extensive to be repaired, the cell undergoes programmed cell death, or apoptosis. This is a critical mechanism to eliminate cells with compromised genomic integrity. The apoptotic cascade is initiated, leading to the activation of a series of cysteine proteases known as caspases.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of Tris(2-chloroethyl)amine hydrochloride.

Comet Assay (Single Cell Gel Electrophoresis) for DNA Damage

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Materials:

-

Tris(2-chloroethyl)amine hydrochloride (HN-3)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Low melting point agarose (LMPA)

-

Normal melting point agarose (NMPA)

-

Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)

-

Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

-

Neutralization buffer (0.4 M Tris, pH 7.5)

-

DNA staining solution (e.g., SYBR Green I)

-

Microscope slides

Procedure:

-

Cell Treatment: Treat cells in suspension or monolayer with desired concentrations of HN-3 for a specified time. Include a negative control (vehicle) and a positive control.

-

Slide Preparation: Mix approximately 1 x 10⁴ cells with 75 µL of 0.5% LMPA at 37°C and pipette onto a microscope slide pre-coated with 1% NMPA. Cover with a coverslip and solidify on ice for 10 minutes.

-

Lysis: Remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.

-

Alkaline Unwinding: Immerse the slides in alkaline electrophoresis buffer for 20-40 minutes at 4°C to allow for DNA unwinding.

-

Electrophoresis: Perform electrophoresis in the same buffer at ~25 V and ~300 mA for 20-30 minutes at 4°C.

-

Neutralization: Gently wash the slides with neutralization buffer three times for 5 minutes each.

-

Staining and Visualization: Stain the slides with a DNA-intercalating dye and visualize using a fluorescence microscope. DNA damage is quantified by measuring the length and intensity of the "comet tail."[10][11][12]

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in the different phases of the cell cycle.

Materials:

-

HN-3 treated and control cells

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

Procedure:

-

Cell Harvesting: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Fixation: Wash the cells with PBS and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[6][13][14][15]

Western Blot for Caspase Activation

Western blotting is a standard technique to detect the cleavage and activation of caspases, which are key mediators of apoptosis.

Materials:

-

HN-3 treated and control cell lysates

-

Protein lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-caspase-9)

-

Horseradish peroxidase (HRP)-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction: Lyse the cells in protein lysis buffer and determine the protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the cleaved (active) form of a caspase (e.g., cleaved caspase-3).

-

Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system. The presence of the cleaved caspase fragment indicates apoptosis induction.[16][17][18][19]

Quantitative Data

The following table summarizes representative quantitative data on the biological effects of Tris(2-chloroethyl)amine and related compounds.

Table 3: Cytotoxicity and Cell Cycle Effects of Nitrogen Mustards

| Compound/Assay | Cell Line | Parameter | Value | Reference |

| HN3 | HCC cells | G1 Phase Arrest | Significant increase vs. control | [7] |

| Nitrogen Mustard | AA8 CHO cells | DNA Damage Processing | Complete within 4-24h (0.1-10 µM) | [20] |

| Nitrogen Mustard | UV5, UV20, UV41 CHO cells | DNA Damage Processing | Incomplete at 10 µM | [20] |

Conclusion

Tris(2-chloroethyl)amine hydrochloride is a potent trifunctional alkylating agent with significant biological effects. Its primary mechanism of action involves the formation of DNA adducts and cross-links, which trigger a robust cellular response encompassing DNA damage repair, cell cycle arrest, and apoptosis. The detailed protocols and data presented in this guide provide a valuable resource for researchers investigating the toxicology and potential therapeutic applications of this and other nitrogen mustard compounds. A thorough understanding of its molecular mechanisms is crucial for the development of effective countermeasures and for harnessing its cytotoxic properties for therapeutic benefit.

References

- 1. Tris(2-chloroethyl)amine hydrochloride | C6H13Cl4N | CID 61220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 三(2-氯乙基)胺 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Tris(2-chloroethyl)amine | C6H12Cl3N | CID 5561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemeo.com [chemeo.com]

- 5. Tris(2-chloroethyl)amine [webbook.nist.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Cell cycle arrest and inhibition of anoikis by galectin-3 in human breast epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. researchgate.net [researchgate.net]

- 13. cancer.wisc.edu [cancer.wisc.edu]

- 14. biocompare.com [biocompare.com]

- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Immunodetection of caspase-3 by Western blot using glutaraldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 19. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Sensitivity to nitrogen mustard relates to the ability of processing DNA damage in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Tris(2-chloroethyl)amine (HN3): A Historical Chemical Warfare Agent

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Tris(2-chloroethyl)amine, commonly known as HN3, a potent nitrogen mustard compound. While developed as a chemical warfare agent, its history is primarily one of stockpiling rather than battlefield use. This guide delves into its physicochemical properties, mechanism of action, toxicology, and relevant experimental protocols, offering valuable insights for professionals in toxicology, pharmacology, and drug development.

Historical Context and Development

Tris(2-chloroethyl)amine (HN3) is a powerful blister agent, or vesicant, and a member of the nitrogen mustard family of chemical warfare agents.[1][2] The nitrogen mustards were first developed in the late 1920s and early 1930s.[3] HN3 was the last of the three primary nitrogen mustard agents (HN1, HN2, and HN3) to be developed specifically as a military agent.[1][3][4] Its vesicant properties are considered nearly equal to those of sulfur mustard (HD), making it a formidable chemical weapon.[1]

Although nitrogen mustards have been stockpiled by several nations, there are no official records of them being used on the battlefield.[3][5][6] Due to its potential for weaponization and severe toxicity, HN3 is classified as a Schedule 1 substance under the Chemical Weapons Convention, which strictly restricts its production and use.[1] Beyond its military interest, HN3 and other nitrogen mustards have been investigated for medical applications, notably in chemotherapy for treating cancers like Hodgkin's disease, due to their cytotoxic properties.[1][7]

Physicochemical and Toxicological Properties

The physical and chemical characteristics of HN3 dictate its behavior in the environment and its interaction with biological systems. It is an oily liquid that evaporates slowly, posing a persistent threat in contaminated areas.[3][5]

Data Presentation: Properties of HN3

The quantitative properties of HN3 are summarized in the tables below for clear comparison and reference.

Table 1: Physicochemical Properties of HN3

| Property | Value | References |

|---|---|---|

| Chemical Formula | C₆H₁₂Cl₃N | [8][9] |

| Molecular Weight | 204.5 g/mol | [9] |

| Appearance | Colorless to pale yellow, oily liquid | [3][8][10] |

| Odor | Odorless when pure; faint butter almond or fishy odor reported | [8][9][10] |

| Boiling Point | 256°C (493°F) with decomposition | [3][8] |

| Liquid Density | 1.2347 g/mL at 25°C (77°F) | [8] |

| Vapor Density | 7.1 (Air = 1) | [8] |

| Vapor Pressure | 0.011 mm Hg | [10] |

| Aqueous Solubility | Slightly soluble |[8] |

Table 2: Toxicity of HN3

| Parameter | Value | References |

|---|---|---|

| Lethal Concentration & Time (LCt₅₀) | 1,500 mg-min/m³ (inhalation) | [10] |

| Primary Routes of Exposure | Inhalation, skin and eye contact, ingestion | [1][8] |

| Primary Health Effects | Vesicant (blistering), respiratory damage, eye damage, immune system suppression | [1][3][8] |

| Carcinogenicity | Related agent HN2 is classified as "probably carcinogenic to humans" (IARC) |[5] |

Mechanism of Action: DNA Alkylation

Nitrogen mustards are potent cytotoxic alkylating agents.[7][8] The toxicity of HN3 stems from its ability to form strong covalent bonds with biological macromolecules, most critically, with DNA. This interaction disrupts cellular processes, leading to cell death.

The mechanism begins with a rapid intramolecular cyclization, where the amine nitrogen displaces one of the chloride atoms on a chloroethyl side chain.[7][11] This reaction forms a highly reactive and unstable aziridinium ion.[7][11] This electrophilic intermediate readily reacts with nucleophilic sites on DNA, particularly the N7 position of guanine bases.[7][11] Because HN3 has three chloroethyl arms, it can repeat this process, leading to the formation of both intrastrand and interstrand cross-links in the DNA helix.[7][11] These cross-links prevent the separation of DNA strands, thereby blocking DNA replication and transcription.[11] This triggers cellular repair mechanisms, and if the damage is too extensive, the cell undergoes apoptosis (programmed cell death).[7] This potent cytotoxic effect is what makes nitrogen mustards effective as both chemical weapons and chemotherapeutic agents.[7]

Experimental Protocols

Detailed methodologies are crucial for understanding and replicating scientific findings. Below are protocols for the synthesis of HN3 and a key decontamination experiment.

Synthesis of Tris(2-chloroethyl)amine Hydrochloride

This protocol is based on the reaction of triethanolamine with thionyl chloride, a common method for producing HN3 in a laboratory setting.[12][13]

Caution: Tris(2-chloroethyl)amine is an extremely toxic chemical warfare agent. It must be handled only by highly trained personnel using appropriate personal protective equipment (PPE) and engineering controls in a certified laboratory, in compliance with the Chemical Weapons Convention.[12]

Methodology:

-

Apparatus Setup: Equip a 1-liter reaction flask with a reflux condenser.

-

Reagents:

-

Triethanolamine: 29.8 g (0.20 mole)

-

Dichloroethane (solvent): 300 mL

-

Thionyl chloride: 51.0 mL

-

Methanol (for quenching): 20 mL

-

-

Procedure: a. Add 29.8 g of triethanolamine and 300 mL of dichloroethane to the reaction flask. b. Slowly add 51.0 mL of thionyl chloride to the mixture. c. Heat the mixture to reflux and maintain for 4 hours. d. After 4 hours, cool the reaction mixture. e. Carefully quench the reaction by adding 20 mL of methanol. f. Remove the solvent under reduced pressure (e.g., using a rotary evaporator).

-

Product: The resulting product is a white crystalline mass of tris(2-chloroethylamine) hydrochloride, obtained in quantitative yield.[13]

Experimental Protocol: Degradation of HN3 using Ferrate(VI)

This protocol details a study on the decontamination of HN3 using ferrate(VI) as a powerful oxidizing agent. The experiment aims to determine the degradation rate of HN3 under various pH conditions.[12]

Methodology:

-

Materials:

-

HN3 stock solution: 200 ppm (1.09 µM) in n-Hexane.

-

Potassium Ferrate(VI) solution: Freshly prepared 1.09 mM solution in distilled water.

-

Phosphate buffer solutions: Prepared at pH 3, 4, 5, and 6.

-

n-Hexane for extraction.

-

4 mL and 1 mL glass vials.

-

-

Experimental Workflow: a. Reaction Setup: For each pH level, place 0.7 mL of the corresponding phosphate buffer solution into a 4 mL glass vial. b. HN3 Addition: Add 0.1 mL of the 200 ppm HN3 stock solution to the buffer. c. Initiate Degradation: Immediately add 0.2 mL of the freshly prepared ferrate(VI) solution to the vial to start the reaction. d. Time-Course Sampling: At specified time intervals (e.g., 2, 4, 8, and 16 minutes), transfer a 250 µL aliquot of the reaction solution into a 1 mL vial. e. Quenching and Extraction: The 1 mL vial should contain 500 µL of n-Hexane. This step stops the reaction and extracts the remaining HN3. f. Sample Preparation: Shake the vials vigorously at 1000 RPM for 1 minute to ensure complete extraction of any residual HN3 into the organic phase. g. Analysis: Analyze the n-Hexane layer using Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the concentration of undegraded HN3.

-

Results: The study found that HN3 was almost completely degraded (nearly 100%) within four minutes across the tested pH range, demonstrating the high efficiency of ferrate(VI) as a decontamination agent.[12][14]

Decontamination and Medical Countermeasures

Exposure to HN3 is a medical emergency. The agent binds to tissues within minutes, although the clinical signs, such as pain and blistering, are delayed for hours.[3][8]

-

Decontamination: There is no antidote for nitrogen mustard toxicity.[3][8] The only effective means of reducing tissue damage is immediate and thorough decontamination within one to two minutes of exposure.[3][8] This involves the rapid removal of contaminated clothing and flushing of the skin and eyes with large amounts of water.[3][8] A solution of soap and water, or a 0.5% sodium hypochlorite solution, can also be used.[3]

-

Medical Treatment: Medical care is supportive. Treatment focuses on managing the symptoms, such as skin lesions, respiratory distress, and bone marrow suppression, similar to the care provided for severe burns and immune system compromise.[10]

Conclusion

Tris(2-chloroethyl)amine (HN3) remains a significant compound in the study of chemical warfare and toxicology. Developed for its potent vesicant and cytotoxic properties, it represents the pinnacle of nitrogen mustard weapon design. While its history is not marked by use in conflict, its mechanism of action provides a clear and brutal example of DNA alkylation, a process that has been paradoxically harnessed for cancer therapy. The study of its synthesis, properties, and decontamination continues to be relevant for both defense and medical research, offering critical knowledge for developing countermeasures and understanding the fundamental mechanisms of cellular toxicity.

References

- 1. HN3 (nitrogen mustard) - Wikipedia [en.wikipedia.org]

- 2. Chemical warfare agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Blister Agents HN-1HN-2HN-3 Nitrogen Mustards | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 4. usna.edu [usna.edu]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. researchgate.net [researchgate.net]

- 7. Nitrogen mustard - Wikipedia [en.wikipedia.org]

- 8. Nitrogen Mustard HN-3: Blister Agent | NIOSH | CDC [cdc.gov]

- 9. Tris(2-chloroethyl)amine | C6H12Cl3N | CID 5561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Nitrogen mustard (HN-3) - Hazardous Agents | Haz-Map [haz-map.com]

- 11. Tris(2-chloroethyl)amine hydrochloride | 817-09-4 | Benchchem [benchchem.com]

- 12. Degradation of Chemical Warfare Agent Nitrogen Mustard Using Ferrate (VI) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. TRIS(2-CHLOROETHYL)AMINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 14. preprints.org [preprints.org]

A Technical Guide to the Cytotoxic Effects of Trichlormethine on Cancer Cells

Executive Summary: Trichlormethine, also known as tris(2-chloroethyl)amine or HN3, is a potent trifunctional nitrogen mustard and a member of the alkylating agent class of compounds.[1][2] Historically used as a cytostatic agent in cancer therapy, its profound cytotoxic effects stem from its ability to induce extensive DNA damage.[1][3] This technical guide provides an in-depth examination of the molecular mechanisms underlying trichlormethine's cytotoxicity, the resultant cellular responses, and the experimental protocols used to evaluate these effects. The primary mechanism of action involves the alkylation of DNA, leading to the formation of interstrand crosslinks (ICLs) and DNA-protein cross-links (DPCs), which physically obstruct critical cellular processes like DNA replication and transcription.[1][4][5][6] This damage triggers a robust DNA Damage Response (DDR), culminating in cell cycle arrest and, in cases of irreparable damage, the induction of apoptosis.[7][8] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the anti-neoplastic properties of trichlormethine.

Core Mechanism of Action: DNA Alkylation

Trichlormethine is a nitrogen mustard vesicant that functions as a powerful, non-specific DNA alkylating agent.[1][2] Its cytotoxicity is initiated through a chemical reaction cascade. Under physiological conditions, the chloroethyl groups of trichlormethine undergo spontaneous intramolecular cyclization, forming highly reactive aziridinium ions.[7] These electrophilic intermediates readily attack nucleophilic sites within the cell, with a particular affinity for the N7 position of guanine bases in DNA.[1][7]

As a trifunctional agent, a single trichlormethine molecule can react with multiple DNA bases, leading to two primary forms of cytotoxic lesions:

-

Interstrand Crosslinks (ICLs): These are highly toxic lesions where the two strands of the DNA double helix are covalently linked, preventing their separation.[1][2][7] This physical barrier effectively halts DNA replication and transcription, as the necessary enzymatic machinery cannot traverse the crosslink.[5][6]

-

DNA-Protein Crosslinks (DPCs): These lesions occur when trichlormethine covalently binds both a DNA base and a nearby nuclear protein.[4] DPCs are bulky adducts that interfere with essential cellular processes such as chromatin remodeling, DNA repair, and transcription.[4]

The accumulation of these DNA lesions is the primary trigger for the subsequent cellular responses that define trichlormethine's anti-cancer activity.

Cellular Responses to Trichlormethine

The extensive DNA damage caused by trichlormethine activates sophisticated cellular signaling networks designed to maintain genomic integrity. These responses ultimately determine the fate of the cancer cell.

DNA Damage Response and Cell Cycle Arrest

The presence of ICLs and DPCs is recognized by cellular sensor proteins, primarily from the Ataxia Telangiectasia Mutated (ATM) and ATR (ATM and Rad3-related) kinase families.[8] This recognition initiates the DNA Damage Response (DDR) pathway, a signaling cascade that coordinates DNA repair with cell cycle progression.[8][9]

Key events in this pathway include:

-

Activation of Checkpoint Kinases: ATM and ATR phosphorylate and activate downstream checkpoint kinases, Chk1 and Chk2.[8]

-

Stabilization of p53: These kinases phosphorylate the tumor suppressor protein p53, stabilizing it and preventing its degradation.[8]

-

Induction of Cell Cycle Arrest: Activated p53 acts as a transcription factor, promoting the expression of genes like p21, which inhibits cyclin-dependent kinases (CDKs). This inhibition prevents the cell from progressing through the cell cycle, inducing arrest primarily at the G2/M checkpoint, and also in the S phase.[7][8][10] This pause provides the cell with an opportunity to repair the DNA damage. Studies in A549 human lung epithelial cells show that trichlormethine induces a concentration-dependent arrest in the S and G2/M phases of the cell cycle.[8]

Induction of Apoptosis

If the DNA damage is too severe to be repaired, the DDR signaling shifts from promoting survival to initiating programmed cell death, or apoptosis.[2][7] This is a critical component of the cytotoxic effect of alkylating agents. For DNA-damaging drugs like trichlormethine, apoptosis is typically triggered via the intrinsic, or mitochondrial, pathway.[11]

The key steps are:

-

Pro-Apoptotic Signaling: Sustained p53 activity leads to the transcriptional upregulation of pro-apoptotic proteins from the Bcl-2 family, such as Bax and Bak.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Bax and Bak oligomerize at the mitochondrial outer membrane, forming pores that compromise its integrity.

-

Cytochrome c Release: The formation of these pores allows for the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.[11]

-

Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, triggering the assembly of the apoptosome. This complex recruits and activates pro-caspase-9, an initiator caspase.

-

Execution Phase: Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3.[12] These executioner caspases dismantle the cell by cleaving a multitude of cellular proteins, leading to the characteristic morphological changes of apoptosis.

Quantitative Efficacy Data

Table 1: Representative IC50 Values for Nitrogen Mustard Compounds in Cancer Cell Lines

| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|---|

| Mechlorethamine (HN2) | A549 | Lung Carcinoma | ~1-20 (effective concentration for cell cycle arrest)[8] |

| Melphalan | RPMI 8226 | Multiple Myeloma | 1.9 |

| Melphalan | U266 | Multiple Myeloma | 11.2 |

| Chlorambucil | MEC1 | Chronic Lymphocytic Leukemia | 15.0 |

| Cyclophosphamide | Daudi | Burkitt's Lymphoma | 0.8 |

| Bendamustine | HBL-2 | Mantle Cell Lymphoma | 5.0 |

Note: The values presented are compiled from various sources for structurally related compounds and should be considered illustrative of the general potency of this drug class. IC50 values can vary significantly based on experimental conditions, including cell line, incubation time, and the specific assay used.[9]

Experimental Protocols and Workflow

Evaluating the cytotoxic effects of trichlormethine requires a suite of well-defined in vitro assays. The following protocols provide detailed methodologies for key experiments.

Overall Experimental Workflow

The investigation of trichlormethine's effects typically follows a logical progression from assessing overall cytotoxicity to dissecting the specific cellular mechanisms involved.

Protocol: Cytotoxicity Assessment (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[9]

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[9]

-

Compound Treatment: Prepare serial dilutions of trichlormethine in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only wells as a negative control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.[9]

-

Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[9]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot viability against the log of the compound concentration to determine the IC50 value from the dose-response curve.[9]

Protocol: Cell Cycle Analysis by Flow Cytometry

This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle.

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with various concentrations of trichlormethine for a specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest both adherent and floating cells. Wash with ice-cold PBS and centrifuge at 300 x g for 5 minutes.

-

Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the pellet in 500 µL of a staining solution containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Analysis: Analyze the samples using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Protocol: Apoptosis Detection (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Culture and Treatment: Seed and treat cells in 6-well plates as described for the cell cycle analysis.

-

Cell Harvesting: Collect all cells (adherent and floating) and wash with ice-cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each sample and analyze immediately by flow cytometry.

-

Viable cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

References

- 1. Tris(2-chloroethyl)amine | C6H12Cl3N | CID 5561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nitrogen mustard - Wikipedia [en.wikipedia.org]

- 3. Trichlormethine (Trimustine Hydrochloride) - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Mechlorethamine-Induced DNA-Protein Cross-Linking in Human Fibrosarcoma (HT1080) Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chloroethylating nitrosoureas in cancer therapy: DNA damage, repair and cell death signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Mechlorethamine Hydrochloride? [synapse.patsnap.com]

- 8. The sulfur mustard analog mechlorethamine (bis(2-chloroethyl)methylamine) modulates cell cycle progression via the DNA damage response in human lung epithelial A549 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Cytotoxic, cell cycle, and chromosomal effects of methylxanthines in human tumor cells treated with alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Induction of apoptosis by cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to DNA Alkylation by Tris(2-chloroethyl)amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(2-chloroethyl)amine hydrochloride, a trifunctional nitrogen mustard, is a potent DNA alkylating agent with significant implications in cancer research and drug development. Its high reactivity and ability to form covalent bonds with DNA, particularly interstrand cross-links, lead to the disruption of essential cellular processes such as replication and transcription, ultimately inducing cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the core mechanisms of DNA alkylation by Tris(2-chloroethyl)amine hydrochloride, detailing the formation of DNA adducts, the cellular response to this damage, and the key DNA repair pathways involved. The document includes detailed experimental protocols for studying these effects and presents quantitative data from related compounds to offer a framework for its biological activity. Visual diagrams of key pathways and experimental workflows are provided to facilitate a deeper understanding of the molecular processes.

Introduction

Nitrogen mustards are a class of bifunctional and trifunctional alkylating agents that have been a cornerstone of cancer chemotherapy for decades.[1] Tris(2-chloroethyl)amine, also known as HN3, is a trifunctional nitrogen mustard that exhibits high cytotoxicity through its ability to covalently modify cellular macromolecules, with DNA being the primary target.[2] The hydrochloride salt form is typically used in research settings. This guide focuses on the molecular mechanisms of DNA alkylation by Tris(2-chloroethyl)amine hydrochloride, the resulting cellular consequences, and the experimental methodologies used to study these phenomena.

Chemical Properties and Mechanism of Action

Tris(2-chloroethyl)amine hydrochloride is a highly reactive molecule due to the presence of three 2-chloroethyl groups attached to a central nitrogen atom.[1] Its mechanism of DNA alkylation proceeds through the formation of a highly electrophilic aziridinium ion intermediate.

Key Chemical Information:

| Property | Value |

| Chemical Name | 2-Chloro-N,N-bis(2-chloroethyl)ethanamine hydrochloride |

| Synonyms | Trichlormethine hydrochloride, Trimustine hydrochloride, HN3 |

| CAS Number | 817-09-4 |

| Molecular Formula | C₆H₁₃Cl₄N |

| Molecular Weight | 240.99 g/mol |

| Melting Point | 127-130 °C |

Source: PubChem CID 61220[3]

The mechanism of action involves an intramolecular cyclization of one of the chloroethyl arms, where the nitrogen atom displaces the chloride ion to form a strained and highly reactive aziridinium ring. This cation is a potent electrophile that readily reacts with nucleophilic sites on DNA bases.[1]

Figure 1: Mechanism of DNA Alkylation.

DNA Adduct Formation

The reaction of the aziridinium ion with DNA results in the formation of covalent adducts. The primary sites of alkylation are the N7 position of guanine and, to a lesser extent, the N3 position of adenine.[4]

-

Monoadducts: The initial reaction forms a monoadduct where one of the chloroethyl arms is covalently attached to a DNA base.

-

Interstrand Cross-links (ICLs): Due to its trifunctional nature, a single molecule of Tris(2-chloroethyl)amine can react with bases on opposite strands of the DNA double helix, forming highly cytotoxic interstrand cross-links (ICLs).[5] These ICLs physically prevent the separation of the DNA strands, thereby blocking DNA replication and transcription.[5] The formation of a G-C cross-link can have a half-life of approximately 2 hours.[2]

Cellular Response to DNA Alkylation

The formation of DNA adducts, particularly ICLs, triggers a complex cellular signaling network known as the DNA Damage Response (DDR).[6] This response aims to halt the cell cycle to allow for DNA repair. If the damage is too extensive, the cell is directed towards apoptosis (programmed cell death).

Figure 2: Cellular Response to ICLs.

Cell Cycle Arrest

Upon detection of DNA damage, checkpoint kinases such as ATM and ATR are activated, leading to the phosphorylation of downstream targets that halt the cell cycle at the G1/S and G2/M transitions.[7] This provides a window of opportunity for the cell to repair the damaged DNA before proceeding with replication or mitosis. Studies on related compounds have shown significant accumulation of cells in the G2/M phase following treatment.[8]

Apoptosis

If the DNA damage is irreparable, the DDR signaling cascade can initiate apoptosis. This process is mediated by a family of proteases called caspases. The activation of initiator caspases (e.g., caspase-9) leads to a cascade that activates executioner caspases (e.g., caspase-3), which then cleave various cellular substrates, leading to the dismantling of the cell.[9] Studies on T-2 toxin, another cytotoxic agent, have shown a 2-7 fold increase in Caspase-3 activity in stressed cells.[10]

DNA Repair Pathways

Cells possess several sophisticated DNA repair pathways to counteract the deleterious effects of DNA alkylation. The choice of repair pathway depends on the type of lesion.

Figure 3: DNA Repair Pathways for Alkylation Damage.

-

Base Excision Repair (BER): Primarily responsible for the removal of smaller monoadducts that do not significantly distort the DNA helix.

-

Nucleotide Excision Repair (NER): Repairs bulky adducts and ICLs that cause significant helical distortion.

-

Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ): These pathways are involved in the repair of double-strand breaks that can arise during the processing of ICLs.

-

Fanconi Anemia (FA) Pathway: A specialized pathway crucial for the repair of ICLs. The FA core complex, an E3 ubiquitin ligase, recognizes ICLs and initiates a cascade involving monoubiquitination of FANCD2 and FANCI, which then recruit nucleases to "unhook" the cross-link.[11]

Quantitative Data

Direct quantitative data for Tris(2-chloroethyl)amine hydrochloride is limited in publicly available literature. However, data from structurally similar nitrogen mustards and related compounds provide a valuable framework for understanding its potency.

Table 1: Comparative Cytotoxicity of Nitrogen Mustards in Human Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

| Various Compounds | MCF-7 (Breast) | 7.84 - 55.88 |

| Various Compounds | A549 (Lung) | 13.3 - 794.37 |

| Cisplatin (for comparison) | HeLa (Cervical) | 21.3 |

| Cisplatin (for comparison) | A549 (Lung) | 15.1 |

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. These values are highly dependent on the specific cell line and experimental conditions. Sources:[8][12]

Table 2: Cell Cycle Effects of a Related Alkylating Agent (TCEP)

| Concentration | Cell Viability (% of Control) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| 10 mg/L | 84.2% | - | - | - |

| 10 µg/L | ~100% | - | - | - |

Note: Data for Tris(2-chloroethyl) phosphate (TCEP) in rabbit renal proximal tubule cells. While not a direct analogue, it illustrates the potential for cell cycle disruption. Source:[13]

Experimental Protocols

Cell Culture and Treatment

-

Cell Seeding: Plate cells (e.g., HeLa, A549, MCF-7) at an appropriate density in culture vessels and allow them to adhere and reach the desired confluency (typically 60-80%).

-

Compound Preparation: Prepare a stock solution of Tris(2-chloroethyl)amine hydrochloride in an appropriate solvent (e.g., sterile water or DMSO).

-

Treatment: Dilute the stock solution to the desired final concentrations in pre-warmed cell culture medium. A typical starting concentration range for nitrogen mustards is 0.1-100 µM.

-

Incubation: Incubate the cells with the treatment medium for a defined period (e.g., 1 to 24 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Wash and Recovery: After incubation, aspirate the treatment medium, wash the cells with sterile PBS, and add fresh complete medium.

Detection of DNA Adducts by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the detection and quantification of DNA adducts.

Figure 4: LC-MS/MS Workflow for DNA Adducts.

-

DNA Isolation: Isolate genomic DNA from treated and control cells using standard methods (e.g., phenol-chloroform extraction or commercial kits).

-

Enzymatic Digestion: Digest the DNA to individual nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.

-

LC Separation: Separate the nucleosides using reverse-phase liquid chromatography.

-

MS/MS Analysis: Introduce the separated nucleosides into a tandem mass spectrometer.

-

MS1: Scan for the precursor ions corresponding to the expected mass of the DNA adducts.

-

MS2: Fragment the selected precursor ions and detect the characteristic fragment ions to confirm the identity of the adducts.

-

-

Quantification: Quantify the amount of each adduct by comparing the peak area to that of a known internal standard.

Comet Assay (Single-Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks, which are often intermediates in the repair of DNA adducts.

Figure 5: Comet Assay Workflow.

-

Cell Preparation: Prepare a single-cell suspension from treated and control cells.

-

Embedding: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide.

-

Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving the DNA as "nucleoids."

-

Alkaline Unwinding: Place the slides in an alkaline buffer to unwind the DNA.

-

Electrophoresis: Apply an electric field to the slides. Fragmented DNA will migrate out of the nucleoid, forming a "comet tail."

-

Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope. The length and intensity of the comet tail are proportional to the amount of DNA damage.

Conclusion

Tris(2-chloroethyl)amine hydrochloride is a powerful tool for studying the fundamental processes of DNA damage and repair. Its ability to induce a high level of interstrand cross-links makes it particularly relevant for research into the mechanisms of cytotoxicity and the development of novel anticancer therapies. While specific quantitative data for this compound is not as abundant as for other nitrogen mustards, the information available for structurally related compounds provides a solid foundation for its experimental use. The protocols and conceptual frameworks presented in this guide are intended to support researchers in designing and interpreting experiments aimed at elucidating the complex interactions between this potent alkylating agent and the cellular machinery that governs genomic integrity.

References

- 1. Tris(2-chloroethyl)amine | C6H12Cl3N | CID 5561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tris(2-chloroethyl)amine hydrochloride | C6H13Cl4N | CID 61220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The formation and biological significance of N7-guanine adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Formation and Repair of Interstrand Cross-Links in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DNA damage response signaling: A common link between cancer and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Induction of Caspase Activation and Cleavage of the Viral Nucleocapsid Protein in Different Cell Types during Crimean-Congo Hemorrhagic Fever Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Fanconi Anemia Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Effect of tris-(2-chloroethyl)-phosphate (TCEP) at environmental concentration on the levels of cell cycle regulatory protein expression in primary cultured rabbit renal proximal tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of Tris(2-chloroethyl)amine hydrochloride

An In-depth Technical Guide to Tris(2-chloroethyl)amine Hydrochloride

Introduction

Tris(2-chloroethyl)amine hydrochloride, also known as Trichlormethine hydrochloride or HN-3, is a trifunctional alkylating agent belonging to the nitrogen mustard family.[1] Its high reactivity makes it a crucial intermediate and building block in various fields, including pharmaceutical synthesis, agrochemical development, and polymer chemistry.[2][3] The molecule's utility is derived from the three 2-chloroethyl side chains, which can undergo intramolecular cyclization to form highly reactive aziridinium ions.[4] This mechanism is central to its function as both a cytostatic agent in cancer therapy and its hazardous nature as a chemical warfare vesicant.[1][5]

This technical guide provides a comprehensive overview of the core , its mechanism of action, detailed experimental protocols for its synthesis and analysis, and its principal applications for researchers, scientists, and drug development professionals.

Core Physical and Chemical Properties

The fundamental properties of Tris(2-chloroethyl)amine hydrochloride are summarized in the tables below. These data are essential for safe handling, experimental design, and predicting its behavior in various chemical systems.

Physical Properties

Quantitative physical data for Tris(2-chloroethyl)amine hydrochloride are presented in Table 1. The compound typically appears as a white to off-white crystalline solid.[2][6]

| Property | Value | Reference |

| CAS Number | 817-09-4 | [2][5] |

| Molecular Formula | C₆H₁₂Cl₃N·HCl (or C₆H₁₃Cl₄N) | [2][5][7] |

| Molecular Weight | 240.99 g/mol | [2][5][7][8] |

| Melting Point | 127-131 °C | [2][5][8] |

| Boiling Point | 156.2 °C at 760 mmHg | [5] |

| Density | 1.2347 g/cm³ at 4 °C/25 °C | [5] |

| Water Solubility | 160 mg/L at 25 °C | [5] |

| Vapor Pressure | 0.011 mm Hg at 25 °C | [5] |

| Vapor Density | 7.1 (Air = 1) | [5] |

| Flash Point | 48.3 °C | [5] |

Chemical Reactivity and Stability

Tris(2-chloroethyl)amine hydrochloride is a reactive compound. Its stability and compatibility with other substances are critical considerations. Key reactivity data are outlined in Table 2.

| Property | Description | Reference |

| Reactivity in Water | Acts as a strong base in aqueous solutions.[1][9] Undergoes hydrolysis, with the chloroethyl groups being replaced by hydroxyl groups.[10] | |

| Reactivity with Acids/Oxidants | Reacts violently with strong acids and strong oxidants.[9][11] | |

| Reactivity with Metals | Attacks copper and its compounds.[9][11] | |

| Hazardous Reactions | Can react with hypochlorites to form N-chloroamines, some of which are explosive when isolated.[9] | |

| Thermal Decomposition | When heated to decomposition, it emits highly toxic fumes of hydrogen chloride, ammonia, and nitrogen oxides.[6][9] | |

| Storage Conditions | Should be stored in a tightly closed container in a dry, cool, and well-ventilated place at 0-8 °C.[2][12] |

Mechanism of Action: DNA Alkylation

The biological and chemical activity of Tris(2-chloroethyl)amine is predicated on its ability to act as a potent alkylating agent. The process is initiated by an intramolecular cyclization of one of the chloroethyl arms. The nitrogen atom's lone pair of electrons displaces the chloride ion, forming a highly strained and electrophilic aziridinium cation.[4]

This reactive intermediate readily attacks nucleophilic sites on biological macromolecules, most notably the N7 position of guanine bases in DNA.[4] Because the molecule possesses three reactive arms, it can form multiple DNA adducts, leading to the formation of interstrand cross-links.[1][4] These cross-links prevent the separation of DNA strands, thereby inhibiting DNA synthesis and replication, which ultimately leads to cell death.[1] This cytostatic effect has been leveraged in cancer therapy.[5]

Caption: Mechanism of DNA alkylation by Tris(2-chloroethyl)amine.

Experimental Protocols

Detailed and reliable experimental procedures are paramount when working with Tris(2-chloroethyl)amine hydrochloride. The following sections provide methodologies for its synthesis and a common analytical technique.

Synthesis via Thionyl Chloride Chlorination

A widely cited method for synthesizing Tris(2-chloroethyl)amine hydrochloride involves the chlorination of triethanolamine using thionyl chloride.[7]

Methodology:

-

Apparatus Setup: A 1-liter reaction flask is equipped with a reflux condenser.

-

Reagent Addition: To the flask, add 29.8 g (0.20 moles) of triethanolamine and 300 mL of a solvent such as 1,2-dichloroethane.

-

Chlorination: Slowly add 51.0 mL of thionyl chloride to the mixture.

-

Reaction: Heat the mixture to reflux and maintain this temperature for 4 hours.

-

Quenching: After the reflux period, cool the mixture and carefully quench the reaction by adding 20 mL of methanol.

-

Isolation: Remove the solvent under reduced pressure (e.g., using a rotary evaporator). The final product is obtained as a white crystalline mass in quantitative yield.[7]

Caption: Workflow for the synthesis of Tris(2-chloroethyl)amine hydrochloride.

Analytical Method: Extraction-Spectrophotometry

Quantifying Tris(2-chloroethyl)amine, especially in aqueous samples, can be achieved through extraction-spectrophotometry. This method relies on the formation of an ion-pair complex between the aziridinium cation and an indicator dye, which can then be extracted into an organic solvent for measurement.[13]

Methodology:

-

Sample Preparation: An aqueous sample containing Tris(2-chloroethyl)amine hydrochloride is prepared. The compound will form the aziridinium cation in solution.

-

pH Adjustment: The pH of the aqueous solution is optimized using a suitable buffer. This is critical for the formation of the colored form of the indicator.

-

Reagent Addition: A phthalein or sulfonephthalein indicator (e.g., bromothymol blue) is added to the buffered solution.

-

Complex Formation: The positively charged aziridinium cation forms an ion-pair complex with the anionic quinoid form of the indicator dye.

-

Extraction: The ion-pair complex is extracted from the aqueous phase into a nonpolar organic solvent, such as chloroform.

-

Analysis: The concentration of the complex in the chloroform layer is determined spectrophotometrically by measuring its absorbance at the characteristic wavelength (λ_max) of the complex. The concentration of the analyte is then calculated using a calibration curve.

Caption: Workflow for extraction-spectrophotometric analysis.

Applications and Research Interest

The high reactivity of Tris(2-chloroethyl)amine hydrochloride makes it a versatile compound with several industrial and research applications.

-

Pharmaceutical Development: It serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anticancer agents where its alkylating properties are exploited.[2]

-

Polymer Chemistry: The compound is used in the production of specialty polymers and coatings, where it can enhance durability, chemical resistance, and adhesion properties.[2]

-

Agrochemicals: It is utilized in the formulation of effective pesticides.[2]

-

Cross-linking Agent: It has been evaluated as a multi-functional cross-linker for preparing pH- and thermo-responsive chitosan hydrogels for potential use in targeted drug delivery systems.[]

Safety and Handling

Tris(2-chloroethyl)amine hydrochloride is an extremely hazardous substance that requires strict safety protocols.

-

GHS Classification: It is classified as fatal if swallowed (Acute Toxicity, Oral, Category 2), causes severe skin burns and eye damage (Skin Corrosion, Category 1B), and is suspected of causing cancer (Carcinogenicity, Category 2).[12][15][16]

-

Handling: All work should be conducted in a well-ventilated chemical fume hood.[12]

-

Personal Protective Equipment (PPE): Chemical-impermeable gloves, tightly fitting safety goggles, and protective clothing are mandatory to avoid any contact with skin and eyes.[12][16]

-

Disposal: Waste must be disposed of as hazardous material in accordance with local, state, and federal regulations.[12]

Tris(2-chloroethyl)amine hydrochloride is a compound of significant scientific and industrial interest due to its potent alkylating capabilities. Its physical properties, chemical reactivity, and mechanism of action are well-documented, enabling its use as a versatile intermediate in organic synthesis. However, its extreme toxicity necessitates a thorough understanding of its properties and adherence to rigorous safety procedures. For researchers in drug development and materials science, this compound offers a reactive platform for creating complex molecules and functional materials.

References

- 1. Tris(2-chloroethyl)amine | C6H12Cl3N | CID 5561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. CN108164428B - Preparation method of tris (2-chloroethyl) amine hydrochloride - Google Patents [patents.google.com]

- 4. Tris(2-chloroethyl)amine hydrochloride | 817-09-4 | Benchchem [benchchem.com]

- 5. echemi.com [echemi.com]

- 6. TRIS(2-CHLOROETHYL)AMINE HYDROCHLORIDE | 817-09-4 [chemicalbook.com]

- 7. TRIS(2-CHLOROETHYL)AMINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 8. 817-09-4 CAS MSDS (TRIS(2-CHLOROETHYL)AMINE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. TRIS(2-CHLOROETHYL)AMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. researchgate.net [researchgate.net]

- 11. TRIS-(2-CHLOROETHYL)-AMINE | 555-77-1 [chemicalbook.com]

- 12. echemi.com [echemi.com]

- 13. researchgate.net [researchgate.net]

- 15. Tris(2-chloroethyl)amine hydrochloride | C6H13Cl4N | CID 61220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to Tris(2-chloroethyl)amine Hydrochloride (CAS 817-09-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(2-chloroethyl)amine hydrochloride, also known as Trichlormethine or HN-3, is a trifunctional nitrogen mustard compound. Historically recognized for its use as a chemical warfare agent, its potent alkylating properties have also made it a subject of interest in cancer research and drug development.[1] As a cytostatic agent, it has been investigated for the treatment of various malignancies, including leukemias and lymphomas.[2] This technical guide provides a comprehensive overview of its chemical properties, synthesis, mechanism of action, relevant signaling pathways, and experimental protocols for research applications.

Chemical and Physical Properties

Tris(2-chloroethyl)amine hydrochloride is a white to off-white crystalline powder.[3] It is very soluble in water and soluble in ethanol.[4] However, aqueous solutions are known to deteriorate rapidly.[4]

| Property | Value | Reference(s) |

| CAS Number | 817-09-4 | [5] |

| Molecular Formula | C₆H₁₂Cl₃N·HCl | [5] |

| Molecular Weight | 240.99 g/mol | [5] |

| Melting Point | 130-131 °C | [3] |

| Appearance | White to off-white crystalline powder | [3] |

| Solubility | Very soluble in water; soluble in ethanol | [4] |

| Vapor Pressure | 0.011 mm Hg @ 25 °C | [3] |

| Vapor Density | 7.1 (Air = 1) | [3] |

Synthesis

The primary method for synthesizing Tris(2-chloroethyl)amine hydrochloride involves the reaction of triethanolamine with a chlorinating agent, typically thionyl chloride.[6][7]

Synthesis from Triethanolamine and Thionyl Chloride

A common laboratory-scale synthesis involves the reflux of triethanolamine with thionyl chloride in a suitable solvent such as 1,2-dichloroethane.[7]

Reaction Scheme:

(HOCH₂CH₂)₃N + 3 SOCl₂ → (ClCH₂CH₂)₃N·HCl + 3 SO₂ + 2 HCl

Experimental Protocol:

-

In a flask equipped with a reflux condenser, add triethanolamine (1 equivalent).

-

Add 1,2-dichloroethane as the solvent.

-

Slowly add thionyl chloride (at least 3 equivalents).

-

Heat the mixture to reflux for approximately 4 hours.

-

After the reaction is complete, quench the reaction by adding methanol.

-

Remove the solvent under reduced pressure to obtain the crude Tris(2-chloroethyl)amine hydrochloride as a crystalline mass.[7]

An alternative approach utilizes industrial byproduct hydrogen chloride as the chlorinating reagent with a Lewis acid catalyst, which is presented as a more environmentally friendly method by avoiding the production of sulfur dioxide gas.[6]

Mechanism of Action and Signaling Pathways

The biological activity of Tris(2-chloroethyl)amine hydrochloride is attributed to its potent DNA alkylating ability.

DNA Alkylation

The mechanism involves an intramolecular cyclization of one of the 2-chloroethyl side chains to form a highly reactive aziridinium ion. This electrophilic intermediate then rapidly reacts with nucleophilic sites on DNA, primarily the N7 position of guanine bases. As a trifunctional agent, it can form multiple DNA adducts, leading to both intrastrand and interstrand cross-links. These cross-links physically obstruct DNA replication and transcription, ultimately inducing cytotoxicity.

Caption: Mechanism of DNA alkylation by Tris(2-chloroethyl)amine.

DNA Damage Response and p53 Signaling Pathway

The extensive DNA damage induced by Tris(2-chloroethyl)amine hydrochloride activates the DNA Damage Response (DDR) pathway. A central mediator of this response is the tumor suppressor protein p53. Upon sensing DNA damage, p53 is stabilized and activated, leading to the transcriptional regulation of genes involved in cell cycle arrest, DNA repair, and apoptosis. This ultimately determines the fate of the damaged cell.

Caption: p53 signaling pathway activation in response to DNA damage.

Applications in Research and Drug Development

Tris(2-chloroethyl)amine hydrochloride serves as a valuable tool in cancer research, primarily for:

-

Studying DNA Damage and Repair: Its ability to induce specific types of DNA lesions allows for the investigation of cellular mechanisms of DNA repair.

-

Inducing Apoptosis: It can be used as a positive control for inducing apoptosis in various cell lines.

-

Preclinical Cancer Models: It has been used in animal models to study the effects of alkylating agents on tumor growth.

-

Intermediate in Pharmaceutical Synthesis: It is an important intermediate for the production of other pharmaceuticals and pesticides.[6]

Experimental Protocols

Note: Tris(2-chloroethyl)amine hydrochloride is a highly toxic and carcinogenic compound and should be handled with extreme caution in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxic effects of Tris(2-chloroethyl)amine hydrochloride on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Tris(2-chloroethyl)amine hydrochloride

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of Tris(2-chloroethyl)amine hydrochloride in complete cell culture medium.

-

Remove the existing medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the highest concentration of the solvent used to dissolve the compound).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.[8]

DNA Alkylation Analysis (Comet Assay - Alkaline)

The Comet assay is a sensitive method for detecting DNA strand breaks, which can be an indirect measure of DNA alkylation and the subsequent repair process.

General Workflow:

-

Cell Treatment: Treat cells with various concentrations of Tris(2-chloroethyl)amine hydrochloride for a defined period.

-

Cell Embedding: Embed the treated cells in low-melting-point agarose on a microscope slide.

-

Lysis: Lyse the cells using a high-salt and detergent solution to remove membranes and proteins, leaving behind the nuclear DNA.

-

Alkaline Unwinding and Electrophoresis: Expose the slides to an alkaline buffer to unwind the DNA and then perform electrophoresis. Damaged DNA (containing strand breaks) will migrate out of the nucleus, forming a "comet tail."

-

Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.

-

Quantification: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.

Caption: General workflow for the Comet assay.

Toxicology and Safety

Tris(2-chloroethyl)amine hydrochloride is classified as a highly toxic and carcinogenic compound.

| Parameter | Value | Species | Route | Reference(s) |

| LD₅₀ | 7 mg/kg bw | Mouse | Dermal | [4] |

| LD₅₀ | 4.9 mg/kg bw | Rat | Dermal | [4] |

| LD₅₀ | 19 mg/kg bw | Rabbit | Dermal | [4] |

| LD₅₀ | 1 mg/kg bw | Dog | Dermal | [4] |

| LD₅₀ | 2.0 mg/kg bw | Mouse | Subcutaneous | [4] |

| LD₅₀ | 0.7 mg/kg bw | Rat | Intravenous | [4] |

| LD₅₀ | 2.5 mg/kg bw | Rabbit | Intravenous | [4] |

| LCt₅₀ | ~1,500 mg-min/m³ | Human (estimated) | Inhalation | [10] |

Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified Trichlormethine as "possibly carcinogenic to humans" (Group 2B).[2]

Safety Precautions:

-

Always handle in a certified chemical fume hood.

-

Wear appropriate PPE, including double gloves, a lab coat, and chemical splash goggles.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Have an emergency plan in place for spills and exposures.

-

Dispose of waste according to institutional and national regulations for hazardous materials.

Pharmacokinetics

There is a notable lack of publicly available pharmacokinetic data for Tris(2-chloroethyl)amine hydrochloride.[4] Studies on related nitrogen mustards suggest that they are rapidly cleared from the circulation and distribute to various tissues. Due to their high reactivity, they have a short biological half-life.

Conclusion

Tris(2-chloroethyl)amine hydrochloride is a potent trifunctional alkylating agent with a well-defined mechanism of action involving DNA damage and the activation of the p53 signaling pathway. While its high toxicity limits its direct therapeutic applications, it remains a valuable tool for researchers in oncology and toxicology to study the fundamental processes of DNA damage and repair, cell cycle control, and apoptosis. Strict adherence to safety protocols is paramount when handling this compound. Further research is warranted to fully elucidate its pharmacokinetic profile and to explore the potential of its derivatives as novel therapeutic agents.

References

- 1. Tris(2-chloroethyl)amine hydrochloride | 817-09-4 | Benchchem [benchchem.com]

- 2. Trichlormethine (Trimustine Hydrochloride) (IARC Summary & Evaluation, Volume 50, 1990) [inchem.org]

- 3. echemi.com [echemi.com]

- 4. Trichlormethine (Trimustine Hydrochloride) - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Tris(2-chloroethyl)amine hydrochloride | C6H13Cl4N | CID 61220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN108164428B - Preparation method of tris (2-chloroethyl) amine hydrochloride - Google Patents [patents.google.com]

- 7. TRIS(2-CHLOROETHYL)AMINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Blister Agents HN-1HN-2HN-3 Nitrogen Mustards | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

stability and storage conditions for Tris(2-chloroethyl)amine hydrochloride

An In-depth Technical Guide on the Stability and Storage of Tris(2-chloroethyl)amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Tris(2-chloroethyl)amine hydrochloride (CAS Number 817-09-4), a critical reagent in pharmaceutical synthesis, agrochemical development, and polymer chemistry. Understanding the stability profile of this compound is paramount for ensuring its efficacy, safety, and the reproducibility of experimental results.

Chemical Stability and Degradation

Tris(2-chloroethyl)amine hydrochloride is a reactive compound susceptible to degradation, primarily through hydrolysis. The stability of this compound is significantly influenced by environmental factors, most notably pH.

Influence of pH on Hydrolysis

The primary degradation pathway for Tris(2-chloroethyl)amine hydrochloride in aqueous solutions is hydrolysis. The rate of this hydrolysis is substantially influenced by the pH of the solution.[1] In neutral to alkaline environments, the hydrolysis rate increases significantly. Research has shown that the rate constant for hydrolysis can increase by as much as 500% when moving from a neutral pH to a pH of 12.5.[1]

The hydrolysis proceeds through a stepwise substitution of the chloroethyl groups with hydroxyl groups, leading to the formation of progressively less toxic and more polar degradation products. Concentrated solutions of Tris(2-chloroethyl)amine have been observed to hydrolyze more slowly in neutral environments due to the release of hydrochloric acid during degradation, which in turn lowers the pH of the solution.[1]

Table 1: Effect of pH on the Hydrolysis of Tris(2-chloroethyl)amine

| pH | Reaction Rate Constant (k) | Half-life (t½) | Observations |

| < 7 | Relatively Slow | Longer | The compound is more stable in acidic conditions. |

| 7.5 | Moderate | Moderate | Hydrolysis begins to accelerate as the pH becomes slightly alkaline.[1] |

| 8.5 | Increased | Shorter | The influence of temperature on the reaction rate has been notably studied at this pH.[1] |